Ácidos carboxílicos de piperazina y derivados

Piperazine carboxylic acids and their derivatives are a class of organic compounds with diverse structural features and broad applications in various fields. These molecules feature a piperazine ring attached to a carboxylic acid group, conferring them with unique chemical properties such as basicity and acidity. Piperazine carboxylic acids and their derivatives are often employed in pharmaceuticals for their potential roles in modulating ion channels and receptors. In agriculture, they can act as herbicides by interfering with the physiological processes of target plants. Furthermore, these compounds find applications in materials science due to their ability to form hydrogen bonds, which makes them useful in polymer synthesis and as solubilizing agents. The derivatives, including esters, amides, and salts, expand the functionality and versatility of piperazine carboxylic acids, making them valuable tools for research and development across multiple industries.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

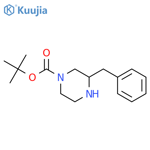

|

Tert-Butyl 4-benzylpiperazine-1-carboxylate | 57260-70-5 | C16H24N2O2 |

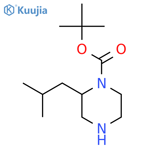

|

N,N-diethyl-4-methylpiperazine-1-carboxamide | 90-89-1 | C10H21N3O |

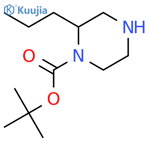

|

Tert-Butyl 3-Ethylpiperazine-1-carboxylate | 438049-35-5 | C11H22N2O2 |

|

tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | 475272-55-0 | C16H24N2O2 |

|

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | 674792-06-4 | C13H26N2O2 |

|

tert-butyl (2S)-2-propylpiperazine-1-carboxylate | 888972-67-6 | C12H24N2O2 |

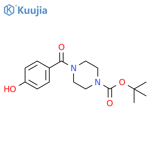

|

tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | 681482-86-0 | C16H22N2O4 |

|

1-Piperazinecarboxylic acid, 4-[(3-aminophenyl)methyl]-, methyl ester | 873697-72-4 | C13H19N3O2 |

|

tert-butyl 6,9-diazaspiro4.5decane-9-carboxylate | 886766-37-6 | C13H24N2O2 |

|

(R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | 1217444-84-2 | C10H21ClN2O3 |

Literatura relevante

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

Proveedores recomendados

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados